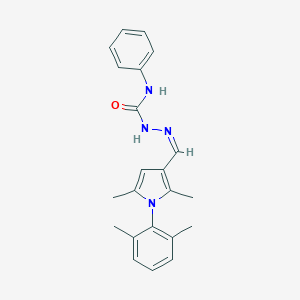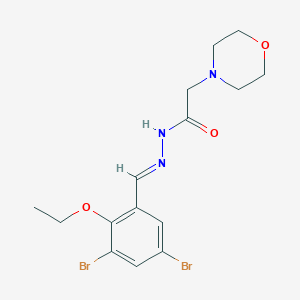![molecular formula C22H17BrN2O4 B302307 N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthofuran derivatives have been identified as potential candidates for the development of new drugs due to their diverse pharmacological properties. Among these derivatives, N-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (BDF) has gained significant attention in recent years.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide modulates various signaling pathways involved in cancer cell growth and survival. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the expression of proteins involved in cell cycle progression, such as cyclin D1 and CDK4. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have antioxidant and anti-inflammatory effects. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity in normal cells, making it a promising candidate for cancer treatment. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively easy to synthesize, and the reaction conditions have been optimized to improve yield. However, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can limit its use in in vitro experiments. Additionally, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Future studies should investigate the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to determine its efficacy and safety. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could increase its potential for clinical use. Finally, the investigation of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting product is then reacted with hydrazine hydrate to obtain N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized, and the yield has been improved by modifying reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its anti-inflammatory, antifungal, and antimicrobial activities.
Propriétés
Nom du produit |
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C22H17BrN2O4 |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12- |
Clé InChI |
JTOHPKMEPPQZGI-MSXFZWOLSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)